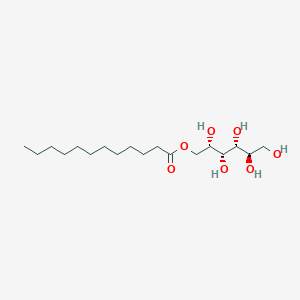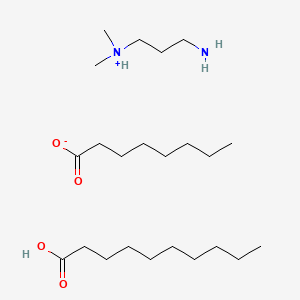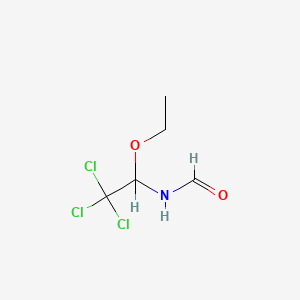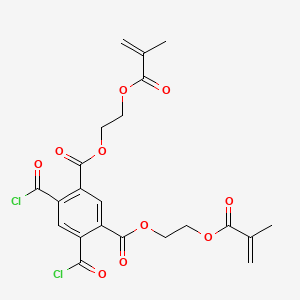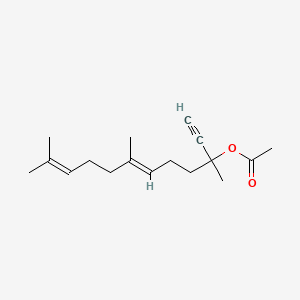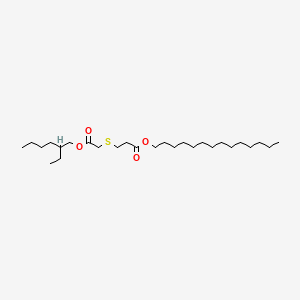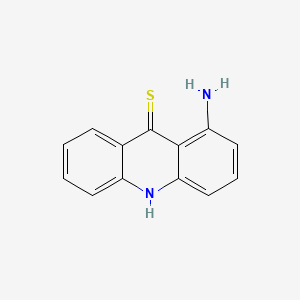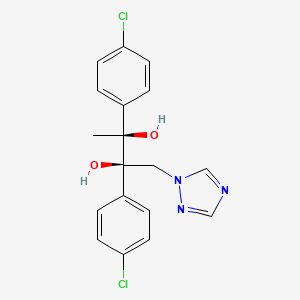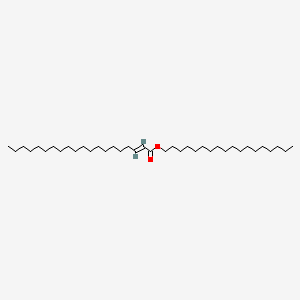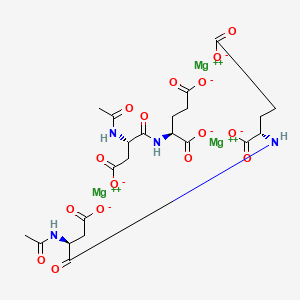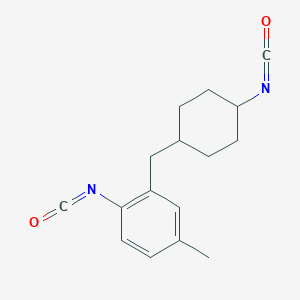
2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate: is an organic compound that belongs to the class of isocyanates. Isocyanates are characterized by the functional group -N=C=O. This compound is particularly notable for its use in the production of polyurethanes, which are widely used in various industrial applications due to their versatility and mechanical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate typically involves the reaction of corresponding amines with phosgene. The general reaction can be represented as: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] This reaction proceeds via the formation of a carbamoyl chloride intermediate.
Industrial Production Methods: In industrial settings, the production of isocyanates often involves the use of phosgene, which is a highly toxic and reactive compound. Special precautions and safety measures are required to handle phosgene safely. Alternative methods, such as the use of oxalyl chloride, have been explored to mitigate the risks associated with phosgene.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Addition Reactions: Isocyanates readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. [ \text{ROH} + \text{RNCO} \rightarrow \text{ROC(O)NHR} ] [ \text{RNH}_2 + \text{RNCO} \rightarrow \text{RNHCONHR} ]
-
Hydrolysis: Isocyanates react with water to form amines and carbon dioxide. [ \text{RNCO} + \text{H}_2\text{O} \rightarrow \text{RNH}_2 + \text{CO}_2 ]
Common Reagents and Conditions:
Alcohols and Amines: These nucleophiles are commonly used in reactions with isocyanates to form urethanes and ureas.
Water: Hydrolysis of isocyanates is a common reaction that produces amines and carbon dioxide.
Major Products:
Urethanes: Formed from the reaction of isocyanates with alcohols.
Ureas: Formed from the reaction of isocyanates with amines.
Amines and Carbon Dioxide: Formed from the hydrolysis of isocyanates.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate is used in the synthesis of polyurethanes, which are essential materials in the production of foams, elastomers, and coatings.
Biology and Medicine: Isocyanates are used in the development of biomedical materials, such as biocompatible foams and coatings for medical devices.
Industry: The compound is widely used in the production of polyurethane foams, which are utilized in insulation, cushioning, and packaging applications. It is also used in the manufacture of adhesives, sealants, and elastomers.
Wirkmechanismus
The reactivity of 2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate is primarily due to the electrophilic nature of the isocyanate group (-N=C=O). This group readily reacts with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. The formation of these linkages is the basis for the production of polyurethanes, which exhibit excellent mechanical properties and chemical resistance.
Vergleich Mit ähnlichen Verbindungen
4,4’-Methylenebis(cyclohexyl isocyanate): This compound is also used in the production of polyurethanes and shares similar reactivity with 2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate.
Toluene Diisocyanate (TDI): Another widely used isocyanate in the production of polyurethanes, known for its high reactivity and versatility.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct mechanical properties to the polyurethanes produced from it. The presence of the cyclohexyl and tolyl groups in its structure contributes to the stability and performance of the resulting polymers.
Eigenschaften
CAS-Nummer |
92612-63-0 |
|---|---|
Molekularformel |
C16H18N2O2 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
1-isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-2-7-16(18-11-20)14(8-12)9-13-3-5-15(6-4-13)17-10-19/h2,7-8,13,15H,3-6,9H2,1H3 |
InChI-Schlüssel |
YJEOUNRXNGWUTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=C=O)CC2CCC(CC2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


